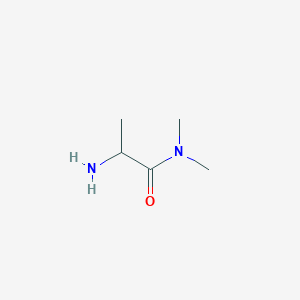

2-amino-N,N-dimethylpropanamide

Descripción

Conceptual Framework and Structural Significance of α-Amino Amides

α-Amino amides are a class of organic compounds characterized by an amide functional group attached to the α-carbon of an amino acid derivative. This structural motif is of fundamental importance in biochemistry as it forms the basis of the peptide bond that links amino acids together to form proteins. The planarity of the amide bond, a result of resonance, imparts a degree of rigidity to the peptide backbone, which is crucial for the defined three-dimensional structures of proteins.

The significance of α-amino amides extends beyond their role in proteins. They are recognized as versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a carbonyl group, allows for a diverse range of chemical transformations.

Historical Development and Evolution of Research on 2-Amino-N,N-dimethylpropanamide

Earlier methods for the synthesis of α-amino acid amides involved the treatment of α-halogenated fatty acid esters or amides with ammonia (B1221849), often under harsh conditions and with modest yields. Over time, milder and more efficient methods have been developed, reflecting the growing importance of this class of compounds in synthetic and medicinal chemistry.

Current State of the Art and Emerging Research Paradigms for this compound

Current research involving α-amino amides is vibrant and multifaceted, with a significant focus on their application in asymmetric catalysis and medicinal chemistry. While specific studies highlighting this compound are not prominent, the broader research trends for α-amino amides suggest potential areas of interest for this compound.

Asymmetric Organocatalysis: Chiral primary α-amino amides have emerged as effective organocatalysts in a variety of asymmetric transformations. Their ability to act as bifunctional catalysts, utilizing both the amino and amide groups to activate substrates, has been exploited in reactions such as aldol (B89426) and Michael additions. The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity.

Medicinal Chemistry: The α-amino amide scaffold is a common feature in many biologically active molecules and pharmaceuticals. Researchers are actively exploring the synthesis of novel α-amino amide derivatives as potential therapeutic agents. For instance, derivatives of α-amino amides have been investigated for their antimicrobial and anticancer activities. The ability to rapidly generate diverse libraries of these compounds through multicomponent reactions like the Ugi reaction makes them attractive for drug discovery programs. nih.govmdpi.commdpi.com

Peptidomimetics: α-Amino amides serve as important building blocks in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The N,N-dimethylamide group in this compound, for example, would confer resistance to enzymatic degradation compared to a primary or secondary amide.

While the body of research specifically dedicated to this compound is currently limited, its structural features place it at the intersection of several key areas of modern chemical research. Future investigations into its catalytic potential, biological activity, and utility as a synthetic intermediate could unveil its unique contributions to the field.

Established Synthetic Pathways to this compound

Traditional and modern synthetic routes to this compound often begin with readily available starting materials like α-amino acids or their derivatives. Key reactions in these pathways include the Strecker synthesis and the Ugi multicomponent reaction. nrochemistry.comnumberanalytics.commasterorganicchemistry.comwikipedia.org

The Strecker synthesis offers a direct approach, involving the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.org For this compound, a ketone would be the starting carbonyl compound. wikipedia.org

The Ugi reaction is a powerful one-pot, four-component reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. numberanalytics.comthieme-connect.de This method is highly valued for its atom economy and the ability to generate diverse molecular scaffolds in a single step. numberanalytics.com

Optimization Strategies for Reaction Efficiency and Yield

Optimizing the synthesis of this compound involves several strategies aimed at increasing yield and purity while minimizing reaction times and byproducts.

For the Strecker synthesis , optimization can involve:

Catalysis : The use of catalysts like montmorillonite (B579905) KSF clay or dual-activation systems with tethered bis(8-quinolinolato) aluminum complexes can enhance reaction rates and yields. organic-chemistry.org

Solvent-Free Conditions : Performing the reaction without a solvent can simplify purification and reduce environmental impact. organic-chemistry.org

In Situ Reagent Generation : Generating toxic reagents like HCN in situ from less hazardous cyanide salts improves safety and handling. organic-chemistry.org

For the Ugi reaction , optimization strategies include:

Parallel Synthesis and Automated Liquid Handling : These high-throughput techniques allow for the rapid screening of various reaction conditions, including different solvents, temperatures, and reactant ratios, to identify the optimal parameters for maximum yield and selectivity. youtube.com

Solvent Choice : While methanol (B129727) is a common solvent, fluorinated alcohols can often lead to better results. thieme-connect.de Water has also been shown to accelerate Ugi reactions. thieme-connect.de However, when using enantiomerically pure amino acids, dimethylformamide should be avoided as a solvent to prevent racemization; methanol at low temperatures is recommended in such cases. thieme-connect.de

Microwave Irradiation : The use of microwave assistance can significantly shorten reaction times and, in some cases, improve yields. fu-berlin.de

Scalable Synthetic Approaches for Industrial and Large-Scale Production

Scaling up the synthesis of this compound for industrial production requires robust and cost-effective methods.

One patented industrial method for a related compound, 3-amino-2,2-dimethylpropanamide, starts from cyanoacetic acid derivatives which undergo methylation, amination, and reduction. google.com This route is noted for its use of inexpensive starting materials and suitability for large-scale production. google.com Another patented method involves the preparation of N,N-dimethyl propionamide (B166681) by reacting dimethylamine (B145610) with propionyl chloride in an organic solvent. google.com

Continuous flow chemistry presents a modern approach to scalable synthesis. For instance, the synthesis of ketones via the Grignard addition to nitriles has been successfully implemented in a continuous flow system, offering better control over reaction parameters and improved safety. researchgate.net This methodology could be adapted for the synthesis of precursors to this compound.

The table below outlines a general scalable synthesis for a related compound, 3-amino-2,2-dimethylpropanamide, highlighting the key steps and their respective yields. google.com

| Step | Reaction | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Esterification | Hydroxypivalic acid, Methanol, Sulfuric acid | Reflux, 6h | - |

| 2 | Protection | - | - | - |

| 3 | Ammonia Solution Reaction | Protected ester, Strong aqueous ammonia (28%) | Reflux, 6h | 80% |

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is a key determinant of biological activity or material properties.

Asymmetric Transformations and Catalytic Methods for Chiral Induction

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Asymmetric Strecker Reaction : This modification of the Strecker synthesis employs a chiral auxiliary, such as (S)-alpha-phenylethylamine, to induce stereoselectivity, leading to the formation of chiral amino acids. wikipedia.org Catalytic asymmetric versions using chiral metal complexes, like those of titanium or aluminum, have also been developed to achieve high enantioselectivity. organic-chemistry.org

Asymmetric Hydrogenation : Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation is a powerful tool for producing optically enriched β-hydroxy esters, which can be precursors to chiral amino amides. nih.gov

Enzymatic Asymmetric Synthesis : Enzymes are highly specific catalysts that can be used for the asymmetric synthesis of chiral amino acids. rsc.org Methods include the asymmetric reductive amination of keto acids and the enantioselective addition of ammonia to α,β-unsaturated acids. rsc.org For example, nitrile hydratase from Rhodococcus boritolerans has been used for the enzymatic production of 2-amino-2,3-dimethylbutyramide (B41022) from its corresponding nitrile. nih.gov

The following table summarizes various catalytic methods for asymmetric synthesis relevant to amino acid derivatives.

| Reaction Type | Catalyst/Method | Key Features | Reference |

|---|---|---|---|

| Asymmetric Strecker Reaction | Tethered Bis(8-quinolinolato) Aluminum Complex | Dual-activation catalysis for aldimines and ketimines. | organic-chemistry.org |

| Asymmetric Henry Reaction | Chiral Nickel-aminophenol Sulfonamide Complex | Used for the reaction between 2-acylpyridine N-oxides and nitromethane. | nih.gov |

| Asymmetric 2-Aza-Cope Rearrangement | Chiral Phosphoric Acids | Dynamic kinetic resolution of α-stereogenic-β-formyl amides. | nih.gov |

| Asymmetric Michael Addition | Chiral Primary Amine-Thiourea Catalyst | High enantioselectivity for the addition of nitroalkanes to α,β-unsaturated ketones. | mdpi.com |

Diastereoselective Routes to Substituted this compound Derivatives

Diastereoselective synthesis is employed when creating molecules with multiple chiral centers, aiming to control the relative stereochemistry of these centers.

A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in many cases. nih.gov Similarly, novel substituted chromenopyrrolidinones have been synthesized from natural amino acid derivatives through a sequence involving a Knoevenagel-Transesterification and an allylative palladium-catalyzed cyclization, albeit with challenges related to racemization. aalto.fi

The synthesis of 1,2-diamino-1,2-diarylethane derivatives has been achieved through the selective opening of a cis-2,4,5-triarylimidazoline ring, yielding the erythro-diastereomer, which can then be quantitatively isomerized to the threo-diastereomer. researchgate.net

Resolution Techniques for Enantiomeric Separation

When a racemic mixture is synthesized, resolution techniques are necessary to separate the enantiomers.

Classical Resolution : This involves the use of a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. wikipedia.org

Enzymatic Resolution : Enzymes can selectively act on one enantiomer in a racemic mixture. For example, lipases and proteases are used for the kinetic resolution of amino acid esters via hydrolysis. nih.govd-nb.info Pancreatin has been used for the enzymatic asymmetric hydrolysis of racemic N-alkoxycarbonyl derivatives of 2-amino-1-alkanols. googleapis.com

Chromatographic Separation : Chiral chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), is a powerful analytical technique for separating and quantifying amino acid enantiomers. nih.gov Derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide allows for the separation of amino acid diastereomers on a conventional reversed-phase column using LC-MS/MS. nih.gov

Advanced Synthetic Methodologies for this compound and its Structural Analogs

This article explores advanced synthetic strategies for the chemical compound this compound and its derivatives. The focus is on the design and synthesis of novel analogs through various chemical modifications.

Propiedades

IUPAC Name |

2-amino-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGOLVWRKEQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Chemical Reactivity and Mechanistic Pathways of 2 Amino N,n Dimethylpropanamide

Characterization of Nucleophilic Reactivity of the Amino and Amide Centers

The molecule 2-amino-N,N-dimethylpropanamide possesses two potential nucleophilic centers: the lone pair of electrons on the primary amino group and the lone pair on the oxygen atom of the amide carbonyl group.

The primary amine is generally the more nucleophilic center. Primary amines are known to be effective nucleophiles in a variety of reactions. quora.comresearchgate.net The availability of the lone pair on the nitrogen atom allows it to readily attack electrophilic centers. However, the nucleophilicity of amines can be influenced by steric hindrance. masterorganicchemistry.com In this compound, the proximity of the gem-dimethyl groups to the amino group may slightly temper its reactivity compared to less hindered primary amines.

The amide group presents a more complex scenario. While the nitrogen lone pair in an amide is significantly less nucleophilic due to delocalization into the carbonyl system (resonance), the carbonyl oxygen is the most basic site on an amide. masterorganicchemistry.commsu.edu Protonation or coordination to a Lewis acid occurs preferentially at the oxygen, which can activate the carbonyl carbon toward nucleophilic attack. masterorganicchemistry.com The amide itself, particularly the nitrogen, is generally considered non-nucleophilic under neutral conditions. msu.edu

Therefore, in reactions with electrophiles, the primary amino group of this compound is the expected site of initial nucleophilic attack.

Investigation of Amide Bond Hydrolysis under Various Conditions

The amide bond is famously stable, and its hydrolysis typically requires harsh conditions such as prolonged heating with strong acid or base. masterorganicchemistry.comarkat-usa.org The hydrolysis of this compound cleaves the C-N bond of the amide linkage. allen.in

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous HCl with heat), the reaction is initiated by the protonation of the amide's carbonyl oxygen. masterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a water molecule. A proton transfer from the attacking water to the nitrogen atom follows, converting the dimethylamino group into a better leaving group (dimethylamine). The tetrahedral intermediate then collapses, expelling dimethylamine (B145610) to form a protonated carboxylic acid. pearson.com The final products, after workup, are 2-aminopropanoic acid (alanine) and dimethylammonium salt. youtube.comlibretexts.org The protonation of the product amine renders the reaction essentially irreversible. youtube.com

Base-Promoted Hydrolysis: Under basic conditions (e.g., aqueous NaOH with heat), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.orgpearson.com This forms a tetrahedral intermediate. This intermediate then expels the dimethylamide anion (⁻N(CH₃)₂), which is a very poor leaving group but is facilitated by the harsh conditions. The initially formed carboxylic acid is immediately deprotonated by the strong base present (or the expelled amide anion) to form a stable carboxylate salt. The other product is dimethylamine. libretexts.orglibretexts.org An acidic workup would be required to protonate the carboxylate and yield the neutral carboxylic acid.

Table 1: Amide Hydrolysis of this compound

| Condition | Reagents | Products (after appropriate workup) | Mechanism Summary |

|---|---|---|---|

| Acidic | Aq. HCl, Heat | 2-Aminopropanoic acid, Dimethylamine hydrochloride | Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of dimethylamine. youtube.compearson.com |

| Basic | Aq. NaOH, Heat | Sodium 2-aminopropanoate, Dimethylamine | Nucleophilic attack by hydroxide, elimination of dimethylamide anion, deprotonation of carboxylic acid. libretexts.orgpearson.com |

Exploration of Reduction Chemistry for Amine and Other Functional Group Transformations

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.calibretexts.org Less reactive agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. youtube.com

For this compound, reduction with LiAlH₄ in an ether solvent, followed by an aqueous workup, would convert the tertiary amide functional group into a tertiary amine. The carbonyl group (C=O) is completely removed and replaced by a methylene (B1212753) group (-CH₂-). ucalgary.ca The primary amino group already present in the molecule would remain unchanged, although it would be deprotonated by the hydride reagent during the reaction and subsequently reprotonated during the aqueous workup.

The mechanism for the reduction of a tertiary amide like this one involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the amide's carbonyl carbon. libretexts.orgjove.com This forms a tetrahedral intermediate. The key step that differentiates amide reduction from ester reduction is the subsequent elimination. Instead of the nitrogen group leaving, the oxygen atom coordinates to the aluminum, forming a good leaving group (e.g., -O-AlH₃). The nitrogen's lone pair then helps to expel this oxygen-aluminum complex, forming a transient iminium ion. stackexchange.commasterorganicchemistry.com This iminium ion is then rapidly attacked by a second equivalent of hydride to yield the final tertiary amine product. youtube.comjove.com

Table 2: Reduction of this compound

| Reagent | Solvent | Product | Key Features |

|---|---|---|---|

| LiAlH₄ | Diethyl ether or THF | 2-amino-N,N-dimethylpropan-1-amine | The carbonyl group is reduced to a methylene (-CH₂-) group. ucalgary.ca The reaction proceeds via an iminium ion intermediate. masterorganicchemistry.com Requires aqueous workup. |

| NaBH₄ | Methanol (B129727) or Ethanol | No reaction | NaBH₄ is not a strong enough reducing agent to reduce amides. youtube.com |

Studies of Radical-Mediated Reactions and Cyclization Processes

The study of radical reactions involving this compound can be approached by considering the generation of radicals at various positions. The most likely positions for radical formation are the α-amino carbon (the carbon bearing the amino group) and the nitrogen of the primary amine.

α-Amino Radical Formation: An α-amino radical can be generated through hydrogen atom abstraction from the C-H bond adjacent to the nitrogen atom. nih.gov This process can be initiated by various radical initiators or via photoredox catalysis. arkat-usa.org Once formed, this nucleophilic radical species can participate in a variety of bond-forming reactions, such as addition to electron-deficient alkenes. nih.gov

Amidyl Radical Formation and Cyclization: It is also possible to generate an amidyl radical (on the amide nitrogen) or an aminium radical (on the primary amine nitrogen). acs.orgacs.org Intramolecular cyclization of such radicals is a powerful tool for synthesizing nitrogen-containing heterocycles. nih.gov For a molecule like this compound, a hypothetical derivative with an appropriately placed double bond could undergo radical cyclization. For instance, if an N-allyl group were present on the primary amine, a 5-exo-trig cyclization could occur to form a substituted pyrrolidine (B122466) ring. nih.gov Free-radical mediated aryl amination is another advanced strategy that can be used to form complex heterocyclic structures. nih.gov While specific studies on this compound are not prevalent, the principles of radical chemistry suggest its potential as a substrate in such advanced synthetic methodologies. rsc.org

Table 3: Plausible Radical-Mediated Transformations

| Radical Type | Method of Generation | Potential Subsequent Reaction |

|---|---|---|

| α-Amino Radical | Hydrogen Atom Transfer (HAT) nih.gov | Intermolecular addition to alkenes |

| Aminyl/Amidyl Radical | Photoredox Catalysis acs.orgrsc.org | Intramolecular cyclization (on a suitable derivative) |

| Aryl Radical (on derivative) | Radical initiator (e.g., AIBN) | Intramolecular C-H amination acs.org |

Reactivity Profiling in Complex Chemical Environments and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent an efficient approach in modern synthesis. nih.gov Enzymatic cascades, in particular, offer high selectivity under mild conditions. researchgate.netnih.govfrontiersin.org

This compound could be a target molecule for a biocatalytic cascade synthesis. For example, a multi-enzyme system could be designed to produce it from a simple precursor. A plausible cascade could involve:

Reductive Amination: An amino acid dehydrogenase could convert a keto-acid precursor (e.g., 2-oxopropanoic acid) into the corresponding amino acid (alanine) using an ammonia (B1221849) source. frontiersin.org

Amide Bond Formation: An amide bond synthetase or a lipase (B570770) could then catalyze the condensation of the newly formed amino acid with dimethylamine to yield this compound. researchgate.netnih.gov

Such enzymatic cascades are of great interest for the green synthesis of complex molecules like non-canonical amino acids and their derivatives. frontiersin.orgnih.govacs.org The compatibility of different enzymes in a one-pot system is a key challenge, often requiring careful optimization of pH, temperature, and cofactors. nih.govfrontiersin.org

Alternatively, this compound could serve as a building block in multicomponent reactions, which are a type of cascade reaction where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants.

Table 4: Hypothetical Biocatalytic Cascade for Synthesis

| Step | Enzyme Class | Substrates | Intermediate/Product |

|---|---|---|---|

| 1 | Amino Acid Dehydrogenase (AADH) | 2-Oxopropanoic acid, Ammonia, NADH | L-Alanine |

| 2 | Amide Bond Synthetase (e.g., Lipase) | L-Alanine, Dimethylamine, ATP (if required) | This compound |

Strategic Applications of 2 Amino N,n Dimethylpropanamide As a Versatile Chemical Synthon

Intermediate in the Synthesis of Therapeutically Relevant Molecules

The bifunctional nature of 2-amino-N,N-dimethylpropanamide makes it a particularly useful synthon in the pharmaceutical industry. Its ability to participate in various chemical transformations allows for the efficient assembly of complex drug scaffolds.

Precursor in Drug Discovery and Development (e.g., Aliskiren Intermediate)

A significant application of this compound is its role as a key intermediate in the synthesis of Aliskiren. nih.gov Aliskiren is a direct renin inhibitor used for the treatment of hypertension. The synthesis of this complex molecule involves multiple steps, and the use of this compound (referred to in some patents as 3-amino-2,2-dimethyl propanamide) provides an efficient route to a crucial part of the final drug structure.

Building Block for Complex Natural Product Synthesis

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are found in various natural compounds. Amino acid derivatives are fundamental building blocks in the biosynthesis of a vast array of natural products, including alkaloids and non-ribosomal peptides. rsc.orgnih.govrsc.orguni-konstanz.de The presence of both an amino group and a dimethylated amide in this compound makes it a potential precursor for the synthesis of modified peptides and other natural product analogues. rsc.org Its incorporation could impart specific conformational constraints or improve metabolic stability in the target molecule.

Construction of Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The unique structure of this compound makes it an attractive building block for the construction of peptidomimetics. The N,N-dimethylamide group can introduce conformational rigidity and resistance to enzymatic degradation compared to a standard peptide bond. While specific examples of its use are not widespread, the principles of peptidomimetic design suggest its potential utility in this area.

Reagent and Catalyst in Organic Transformations

The primary amino group in this compound allows it to act as a nucleophile or a base in various organic reactions. It can be used as a building block in the synthesis of heterocyclic compounds or as a ligand for metal-catalyzed reactions. Although specific catalytic applications of this compound are not extensively reported, related amino amides have been explored as organocatalysts. For instance, chiral amino amides have been shown to catalyze asymmetric reactions, suggesting a potential avenue for the development of chiral derivatives of this compound as catalysts.

Contributions to Polymer Science and Material Chemistry (e.g., as a monomer or cross-linker)

In the realm of polymer science, bifunctional molecules like this compound can serve as monomers for the synthesis of polyamides or as cross-linking agents to modify the properties of existing polymers. nih.gov The primary amine can react with carboxylic acids or their derivatives to form amide bonds, leading to the formation of a polymer chain. The tertiary amide group can influence the polymer's solubility and thermal properties. While there is a lack of specific studies on polymers derived from this compound, the general principles of polymer chemistry suggest its potential utility in creating novel materials with tailored properties. appleacademicpress.com

Biomedical and Pharmacological Investigations of 2 Amino N,n Dimethylpropanamide and Its Derivatives

Evaluation of Biological Activities and Therapeutic Potential

The therapeutic potential of 2-amino-N,N-dimethylpropanamide and its derivatives has been explored across various biological assays, revealing a range of activities from enzyme inhibition to antimicrobial efficacy. These investigations are crucial in identifying lead compounds for further drug development.

Enzyme Inhibition and Target Engagement Studies (e.g., TS, DHFR)

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of key enzymes in metabolic pathways essential for cell proliferation, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.govdrugbank.comnih.gov These enzymes are critical for the synthesis of dTMP, a necessary precursor for DNA replication. nih.gov Inhibition of either TS or DHFR can lead to a "thymineless death" in rapidly dividing cells, making them attractive targets for anticancer agents. nih.gov

One area of significant research has been the development of dual inhibitors that can target both TS and DHFR simultaneously. This approach can potentially overcome resistance mechanisms associated with single-target agents. For instance, classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have been designed as dual inhibitors. nih.govdrugbank.com In these studies, a classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, emerged as a highly potent dual inhibitor of human TS and DHFR, with IC50 values of 40 nM and 20 nM, respectively. nih.govdrugbank.com The nonclassical analogues also demonstrated moderate to potent inhibitory activities against human TS. nih.govdrugbank.com

Similarly, classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates have been synthesized and evaluated for their dual inhibitory potential against TS and DHFR. nih.gov The design of these compounds is often inspired by clinically used antifolates like pemetrexed, which targets multiple folate-dependent enzymes. nih.govnih.gov

Table 1: Inhibitory Activity of Selected this compound Derivatives against TS and DHFR

| Compound Type | Target Enzyme(s) | Key Findings |

|---|---|---|

| 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines | Human TS and DHFR | A classical analogue is the most potent dual inhibitor known to date (IC50 = 40 nM for TS, 20 nM for DHFR). Nonclassical analogues show moderate potency against TS. nih.govdrugbank.com |

| Pyrrolo[2,3-d]pyrimidine antifolates | TS and DHFR | Designed as dual inhibitors, with a classical analog showing significant inhibitory activity. nih.gov |

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of amino acid derivatives are a significant area of investigation. nih.gov These compounds can exhibit broad-spectrum activity against bacteria, fungi, and other microorganisms. nih.gov Their mechanisms of action are often multifaceted, involving interactions with the cell membrane, inhibition of essential enzymes, or disruption of cellular processes like quorum sensing. nih.govuctm.edu

Derivatives of amino acids, including those with structures analogous to this compound, have shown promise as antimicrobial agents. nih.gov For example, cationic derivatives of alpha-amino acids can interact with negatively charged molecules in bacterial cell membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. uctm.edu The presence of certain amino acid residues, like arginine, can enhance these antimicrobial effects. uctm.edu

The antimicrobial activity of newly synthesized aurone (B1235358) derivatives, which can be considered structurally related to substituted amino compounds, has been evaluated against a panel of bacterial and fungal strains. mdpi.com Some of these compounds displayed significant activity, particularly against Gram-positive bacteria. mdpi.com Furthermore, 2-amino substituted halochalcone N-glycoside derivatives have demonstrated antimicrobial activity against a range of microorganisms, including Yersinia pseudotuberculosis, Pseudomonas aeruginosa, and Candida albicans. researchgate.net

The mechanisms underlying this antimicrobial efficacy can include the inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov For instance, some antimicrobial peptides can interfere with the quorum sensing systems that bacteria use to coordinate biofilm development. nih.gov

Table 2: Antimicrobial Activity of Selected Amino Acid Derivatives

| Compound Class | Target Microorganisms | Noteworthy Findings |

|---|---|---|

| Cationic alpha-amino acid derivatives | Gram-positive and Gram-negative bacteria | Activity depends on interaction with negatively charged membrane components. Arginine-containing derivatives show enhanced effects. uctm.edu |

| Amino and acetamidoaurones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium smegmatis, Candida albicans | Some derivatives showed potent activity, especially against Gram-positive bacteria. mdpi.com |

| 2-Amino substituted halochalcone N-glycosides | Yersinia pseudotuberculosis, Pseudomonas aeruginosa, Candida albicans, Escherichia coli, Enterococcus faecalis, Bacillus cereus, Staphylococcus aureus | Demonstrated broad-spectrum antimicrobial potential. researchgate.net |

Modulation of Cellular Pathways and Receptor Interactions

The biological effects of this compound derivatives can extend to the modulation of critical cellular signaling pathways. For instance, a series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives were synthesized and found to possess potent anticancer activity. nih.gov The lead compound from this series induced cell cycle arrest and apoptosis in a triple-negative breast cancer cell line. nih.gov Mechanistic studies revealed that this compound suppressed the phosphorylation of Akt at Ser473, a key event in the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov This inhibition of pro-survival signaling highlights the potential of these derivatives to selectively target cancer cells.

Amphiphilic derivatives of α-amino acids are known to interact with cellular membranes due to their structural properties. uctm.edu Cationic derivatives, in particular, can interact with the negatively charged components of bacterial cell membranes, leading to antimicrobial effects. uctm.edu This interaction is a form of receptor engagement, where the "receptor" is a key structural component of the target cell.

In Vitro and In Vivo Biological Screening Methodologies

The evaluation of the biological activities of this compound and its derivatives relies on a variety of established in vitro and in vivo screening methodologies.

In vitro screening is the first step in assessing the potential of these compounds. For enzyme inhibition studies, spectrophotometric assays are commonly used to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the determination of parameters like the IC50 value. nih.govdrugbank.com For antimicrobial efficacy, the minimum inhibitory concentration (MIC) is a key parameter, determined using methods like broth microdilution or agar (B569324) well diffusion assays. mdpi.comresearchgate.net These assays assess the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com Cell-based assays are also crucial, particularly for anticancer studies, where cell viability assays (e.g., MTT assay), apoptosis assays (e.g., measuring caspase activation), and cell cycle analysis are performed on cancer cell lines. nih.gov

Following promising in vitro results, in vivo studies are conducted in animal models to evaluate the efficacy and pharmacokinetic properties of the compounds. For anticancer agents, this often involves implanting human tumors into immunocompromised mice (xenograft models) and then treating the mice with the test compound to see if tumor growth is inhibited. nih.gov The stability of the compounds under physiological conditions (e.g., at different pH values) is also assessed to predict their behavior in vivo. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses

QSAR and QSPR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These methods are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.govresearchgate.net

Computational Derivation and Validation of Molecular Descriptors for Bioactivity Prediction

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors that numerically represent the chemical and structural features of the molecules. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular fields). mdpi.comnih.gov

For derivatives of this compound, a typical QSAR study would involve the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or MIC values) is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of an external set of compounds not used in model development. nih.govresearchgate.net

For example, a QSAR analysis was performed on a series of 2-amino or 2-methyl-1-substituted benzimidazoles to predict their antibacterial activity against Pseudomonas aeruginosa. nih.govresearchgate.net This study used various physicochemical, steric, electronic, and structural descriptors to develop MLR models. The resulting models showed excellent correlation between the predicted and experimental activities, indicating their utility in predicting the antibacterial potency of new benzimidazole (B57391) derivatives. nih.govresearchgate.net The study also highlighted that 2-aminobenzimidazole (B67599) derivatives were generally more active than their 2-methylbenzimidazole (B154957) counterparts, suggesting the importance of the amino substituent for activity. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. mdpi.comnih.gov These methods analyze the 3D steric and electrostatic fields around a set of aligned molecules to understand how these fields relate to their biological activity. mdpi.com

Pharmacokinetics and Drug Disposition Studies

Application of Deuterium (B1214612) Labeling for ADME Profiling

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in pharmaceutical development. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has become a valuable tool in these studies. nih.gov This isotopic substitution can alter the rate of metabolic reactions without significantly changing the compound's fundamental chemical properties, thereby offering a way to improve pharmacokinetic profiles. nih.gov

For a compound like this compound, deuterium labeling could be employed to investigate its metabolic stability. For instance, if the N-methyl groups or the alpha-carbon are sites of oxidative metabolism, replacing the hydrogens at these positions with deuterium could slow down their metabolic breakdown. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect.

Identification of Metabolic Pathways and Metabolite Structures

The metabolic transformation of a drug candidate can significantly influence its efficacy, safety, and duration of action. Identifying the metabolic pathways and the structures of the resulting metabolites is therefore a crucial aspect of pharmacological research. For this compound, several metabolic pathways can be hypothesized based on its chemical structure and the known metabolism of similar compounds.

The primary routes of metabolism for amino acid and amide-containing molecules often involve N-dealkylation, O-dealkylation (if applicable), hydrolysis of the amide bond, and various conjugation reactions. nih.gov In the case of this compound, potential metabolic transformations could include:

N-demethylation: The sequential removal of the methyl groups from the tertiary amide nitrogen to form N-methyl-2-aminopropanamide and subsequently 2-aminopropanamide.

Amide hydrolysis: Cleavage of the amide bond to yield 2-aminopropanoic acid (alanine) and dimethylamine (B145610).

Oxidative deamination: Removal of the primary amino group, potentially leading to the formation of a keto derivative.

Conjugation: The primary amino group or any hydroxylated metabolites could undergo conjugation with glucuronic acid or sulfate. nih.gov

The identification and characterization of these potential metabolites would typically be carried out using a combination of in vitro and in vivo systems. In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic pathways. Subsequent in vivo studies in animal models, often involving the administration of a radiolabeled version of the compound, are necessary to obtain a complete picture of the drug's disposition. Advanced analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (LC-MS), are indispensable for the separation, detection, and structural elucidation of the metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR are the primary NMR methods used for the structural verification of this compound.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the protons of the N,N-dimethyl groups, the methine (CH) proton at the second carbon, the primary amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, quartet), and coupling constants (J) are key parameters for assigning these protons.

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the C2 carbon bearing the amino group, the N,N-dimethyl carbons, and the terminal methyl carbon would be observed at characteristic positions, confirming the carbon framework of the molecule.

A summary of predicted NMR data is presented in the table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-175 |

| Methine (C2-H) | ~3.0-3.5 | ~50-55 |

| Amine (NH₂) | Variable | - |

| N-Methyl (N-CH₃)₂ | ~2.8-3.2 (two singlets) | ~35-40 |

| Methyl (C3-H₃) | ~1.1-1.3 | ~15-20 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. nih.govgoogle.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the methine proton (C2-H) and the methyl protons (C3-H₃) would be expected, confirming their adjacent positions. google.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. google.com It would be used to definitively link the proton signals of the methine and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass. The availability of isotopically labeled versions, such as this compound-d6 hydrochloride, further aids in mass spectrometry-based quantification and analysis. medchemexpress.commedchemexpress.eu

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₂N₂O |

| Monoisotopic Mass | 116.09496 u |

| Expected [M+H]⁺ (HRMS) | 117.10224 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and confirmation. Key fragmentation pathways for this compound would likely involve the loss of the dimethylamino group, cleavage of the amide bond, and other characteristic fragmentations of α-amino amides.

Chromatographic Methods for Purity, Quantification, and Impurity Profiling

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantification.

The choice of chromatographic method depends on the properties of the compound and the analytical goal. For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be applicable.

High-Performance Liquid Chromatography (HPLC): Given its polar nature and the presence of the amino group, reversed-phase HPLC is a suitable method.

Column: A C18 column is commonly used for the separation of polar compounds. googleapis.com

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. googleapis.com

Detection: UV detection would be possible, although the chromophore is not particularly strong. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) would be highly effective. googleapis.com

Flash Chromatography: For preparative purification, flash chromatography on silica (B1680970) gel has been utilized. A solvent system such as toluene/2-propanol/ammonia (B1221849) hydroxide (B78521) can be employed to isolate the compound. nih.gov

Computational Chemistry and Molecular Modeling in 2 Amino N,n Dimethylpropanamide Research

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

No dedicated Density Functional Theory (DFT) studies on the molecular geometry and energetics of 2-amino-N,N-dimethylpropanamide have been identified in the public domain. Such studies would typically provide valuable data on bond lengths, bond angles, and dihedral angles, as well as crucial energetic information like HOMO-LUMO energy gaps, which are indicative of the molecule's kinetic stability and chemical reactivity. For analogous small amides, DFT calculations are routinely used to obtain these foundational properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The computational prediction of spectroscopic parameters, such as NMR chemical shifts, for this compound has not been documented in available research. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are powerful for predicting the NMR spectra of small organic molecules. While general methodologies for predicting NMR spectra of amides and amino acid derivatives are well-established, their specific application to this compound has not been reported. Some commercial suppliers note the availability of deuterated forms of the compound for use in NMR spectroscopy, highlighting its relevance in this analytical technique.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While this compound serves as a building block for pharmacologically active molecules, direct computational studies of its own interactions with biological targets are not found in the literature.

Binding Affinity Prediction and Mechanism of Action Elucidation

There are no available molecular docking studies that predict the binding affinity of this compound to specific protein targets. Research has been published on derivatives of this compound, where it is used as a reactant in the synthesis of inhibitors for targets such as the ubiquitin E3 ligase FIEL1. In these studies, the more complex resulting molecules are docked into the protein's binding site, but data for the parent compound, this compound, is not provided.

Conformational Sampling and Stability Analysis

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and stability of molecules. However, no MD simulation studies specifically focusing on this compound have been found. Research on related systems, such as dipeptides, utilizes MD to explore hydrogen bonding and structural dynamics, but this information cannot be directly extrapolated to the target compound.

Virtual Screening and De Novo Design of New this compound Derivatives

The application of computational techniques for the discovery of new derivatives of this compound is a plausible research direction, but specific examples are not present in the current body of scientific literature. General methodologies for virtual screening and de novo design are widely used in drug discovery to identify and create novel enzyme inhibitors and other bioactive molecules. While one patent describes using a known inhibitor as a backbone to synthesize derivatives, which involved a fragment related to this compound, this represents a specific instance of analogue design rather than a broad virtual screening or de novo design campaign centered on this compound.

Supramolecular Chemistry and Intermolecular Interactions of 2 Amino N,n Dimethylpropanamide

Investigation of Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of 2-amino-N,N-dimethylpropanamide, featuring a primary amine group (-NH2) and a tertiary amide group (-C(=O)N(CH3)2), provides sites for both hydrogen bond donation and acceptance. The primary amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group and the nitrogen atom of the amine group can act as hydrogen bond acceptors. wisc.eduharvard.edu

Key Hydrogen Bonding Moieties in this compound:

| Functional Group | Role in Hydrogen Bonding |

| Primary Amine (-NH2) | Donor |

| Carbonyl Oxygen (-C=O) | Acceptor |

| Amine Nitrogen (-N) | Acceptor |

Data derived from fundamental principles of chemical bonding.

The interplay of these functional groups allows for the formation of various intermolecular hydrogen bonding networks, which are crucial in determining the crystal packing and solid-state structure of the compound. While the amide nitrogen's lone pair is involved in resonance with the carbonyl group, making it a weaker hydrogen bond acceptor than the carbonyl oxygen, it can still participate in certain interactions. stackexchange.com

Formation of Cocrystals and Salts for Enhanced Properties

The presence of both a basic amino group and a neutral amide group makes this compound a candidate for the formation of cocrystals and salts. Cocrystals are multicomponent crystals in which the components are held together by non-covalent interactions, while salts are formed through proton transfer from an acidic co-former to the basic amino group of the molecule. nih.gov

The screening for suitable co-formers is a critical step in the development of cocrystals. nih.govnih.govresearchgate.net For this compound, acidic co-formers such as carboxylic acids are prime candidates for forming either cocrystals or salts. The outcome depends on the difference in pKa values between the amino group of this compound and the acidic co-former. A large pKa difference typically leads to proton transfer and salt formation, while a smaller difference favors the formation of a cocrystal with a strong hydrogen bond.

A study on a related compound, N,N-dimethylglycine, with chloranilic acid resulted in the formation of a 1:1 co-crystal where proton transfer occurred, leading to a salt-like structure (DMG+–CLA−). nih.gov This indicates the potential for this compound to form similar structures with suitable acidic partners. The formation of salts from amino acid hydrohalides can also be achieved by reaction with epoxides under anhydrous conditions. google.com

Potential Co-formers for this compound:

| Co-former Type | Potential Interaction | Resulting Product |

| Carboxylic Acids | Hydrogen Bonding / Proton Transfer | Cocrystal / Salt |

| Phenols | Hydrogen Bonding | Cocrystal |

| Other Amides | Hydrogen Bonding | Cocrystal |

This table is based on general principles of cocrystal and salt formation.

The formation of cocrystals or salts can significantly alter the physicochemical properties of the parent compound, such as solubility, melting point, and stability, which is of great interest in materials science and pharmaceuticals.

Self-Assembly Processes and Ordered Molecular Architectures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. Amino acids and their derivatives are well-known building blocks for creating diverse supramolecular architectures. nih.gov The ability of this compound to form hydrogen bonds suggests its potential to self-assemble into higher-order structures.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. The primary amine and amide functionalities of this compound make it a potential guest molecule for various hosts.

Macrocyclic hosts like cyclodextrins are known to form inclusion complexes with amino acids and their derivatives. mdpi.comnih.gov The hydrophobic cavity of a cyclodextrin (B1172386) could potentially encapsulate the non-polar methyl groups of this compound, while the polar amine and amide groups could interact with the hydroxyl groups on the rim of the cyclodextrin.

Furthermore, the amino and amide groups can act as ligands for metal ions, leading to the formation of coordination complexes. Studies on the coordination chemistry of related amino benzamides with copper(II) have shown that the amide oxygen and the amino nitrogen can coordinate to the metal center. mdpi.com Similarly, lanthanide ions are known to direct the synthesis of luminescent self-assembled supramolecular structures with coordinating organic ligands. rsc.org While specific complexation studies with this compound are not extensively documented, the presence of these coordinating groups suggests a rich potential for forming complexes with a variety of metal ions.

Future Prospects and Interdisciplinary Research Directions

Innovations in Green Chemistry and Sustainable Synthesis of 2-Amino-N,N-dimethylpropanamide

Traditional methods for creating amide bonds often rely on coupling agents and harsh conditions that are inefficient and generate significant waste. The future synthesis of this compound will likely pivot towards greener and more sustainable methodologies that are currently being developed for general amide production.

Biocatalytic Methods: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. nih.govnih.gov

Enzymatic Synthesis: Enzymes such as lipases and amidases are being explored for their ability to form amide bonds. nih.govnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether, achieving high yields with minimal purification. youtube.com Future research could adapt these biocatalytic systems for the synthesis of this compound from alanine (B10760859) derivatives and dimethylamine (B145610).

Engineered Enzymes: Advances in protein engineering could lead to the development of novel amide synthetases specifically tailored for the production of this compound, enhancing efficiency and substrate specificity. acs.org

Flow Chemistry: Continuous flow chemistry is another promising avenue for the sustainable synthesis of amides. numberanalytics.com This technique allows for rapid reactions in a controlled environment, often with improved safety, efficiency, and scalability. nih.govnih.gov

Improved Efficiency: Flow reactors can enhance reaction rates and yields, reduce solvent usage, and allow for easier purification of the final product. nih.gov Applying flow chemistry to the synthesis of this compound could streamline its production, making it more cost-effective and environmentally benign.

Sustainable Solvents and Reagents: The push for green chemistry also involves replacing hazardous solvents and reagents.

Deep Eutectic Solvents (DESs): These biodegradable and low-toxicity solvents have been used for the green synthesis of various chemical derivatives, including thioamides and 2-aminoimidazoles. scbt.comnih.gov Exploring DESs as a reaction medium for the synthesis of this compound could significantly reduce the environmental impact of its production.

| Sustainable Synthesis Strategy | Description | Potential Advantage for this compound |

| Biocatalysis | Use of enzymes (e.g., lipases, engineered amidases) to catalyze the amide bond formation. nih.govnih.govacs.org | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a batch. numberanalytics.comnih.gov | Faster reactions, better process control, improved safety, and easier scalability. nih.gov |

| Green Solvents | Replacement of traditional volatile organic compounds with eco-friendly alternatives like deep eutectic solvents (DESs) or bio-based solvents. youtube.comscbt.com | Reduced environmental pollution and health hazards. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. vwr.com | Increased efficiency, reduced solvent use, and less waste generation. vwr.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. These computational tools hold immense potential for the study of this compound.

Retrosynthesis and Reaction Prediction:

AI-Driven Retrosynthesis: Designing a synthetic route for a molecule can be a time-consuming challenge. AI platforms can analyze a target molecule like this compound and propose novel, efficient, and sustainable synthetic pathways by working backward from the final product. nih.govyoutube.comnumberanalytics.comnih.gov This can uncover routes that might be missed by human chemists. numberanalytics.com

Predicting Reaction Outcomes: Machine learning models can be trained on existing chemical reaction data to predict the success and yield of specific reactions. nih.gov Recent studies have shown that ML algorithms can reliably predict the conversion rate of amide bond synthesis, even when working with small datasets. acs.org This could be used to optimize the conditions for synthesizing this compound, saving time and resources.

Property Prediction and Molecular Design:

Physicochemical and Biological Property Prediction: ML models can predict a wide range of properties for a molecule based solely on its structure, including solubility, melting point, and ADME (absorption, distribution, metabolism, and excretion) properties, which are critical in drug discovery. vwr.comwikipedia.orgfrontiersin.org Applying these models to this compound could rapidly assess its potential for various applications without the need for extensive initial lab work.

Generative AI for Novel Scaffolds: Generative models can design entirely new molecules based on a starting scaffold. nih.gov Using this compound as a foundational scaffold, AI could generate libraries of novel derivatives with optimized properties for specific targets, such as new drug candidates or functional materials. scbt.com This approach allows for the exploration of a vast chemical space to identify promising new compounds. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis | AI algorithms work backward from the target molecule to propose potential starting materials and reaction pathways. nih.govnih.gov | Discovery of novel, more efficient, and greener synthetic routes. numberanalytics.com |

| Property Prediction | ML models predict physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) from molecular structure. wikipedia.orgfrontiersin.org | Rapid screening for potential applications in medicine and materials science, reducing experimental costs. |

| Reaction Optimization | ML models predict the outcome of chemical reactions under various conditions (e.g., temperature, catalyst, solvent). acs.orgnih.gov | Faster optimization of synthesis protocols, leading to higher yields and purity. |

| Generative Design | AI generates new molecular structures based on a core scaffold with desired properties. scbt.comnih.gov | Creation of novel derivatives for targeted applications, such as new drugs or functional materials. |

Advanced Materials Development Incorporating this compound Scaffolds

The bifunctional nature of this compound, possessing both an amine and a stable amide group, makes it an attractive monomer for the synthesis of novel polymers and functional materials.

Polymers and Peptidomimetics:

Polyester Amides (PEAs): Incorporating α-amino acids into polymer backbones can create materials with enhanced biocompatibility and tailored degradation profiles. acs.org this compound could be used as a monomer to synthesize novel PEAs, leveraging its stable amide group and reactive primary amine for polymerization. These materials could find use in biomedical applications like additive manufacturing for tissue scaffolds. acs.org

Peptidomimetic Materials: Peptidomimetics are compounds that mimic the structure of peptides and are often more stable against enzymatic degradation. nih.govnih.gov As a modified amino acid, this compound is an ideal building block for creating peptidomimetic chains or for functionalizing other materials to enhance their bioactivity. libretexts.org

Self-Assembling Hydrogels:

Small Molecule Gelators: Small molecules containing both hydrogen-bond donors and acceptors can self-assemble in water to form hydrogels—three-dimensional networks capable of holding large amounts of water. numberanalytics.comnih.gov Given its structure, this compound has the potential to act as a low-molecular-weight gelator, or be incorporated into larger molecules designed to self-assemble.

Alanine-Rich Peptides: Peptides rich in alanine have shown a strong tendency to self-assemble into β-sheet structures that form hydrogels. acs.org The structural similarity of this compound to an alanine residue suggests it could be incorporated into self-assembling peptide sequences to tune the properties of the resulting hydrogel scaffolds for applications in tissue engineering and drug delivery. nih.govwikipedia.org

| Material Type | Potential Role of this compound | Potential Applications |

| Polyester Amides (PEAs) | As a monomer, providing structural stability and reactive sites for polymerization. acs.org | Biodegradable plastics, 3D printing filaments for medical scaffolds. acs.org |

| Functional Polypeptides | Used as a building block to create hydrolysis-resistant polypeptide scaffolds. frontiersin.org | Drug delivery systems, functional biomaterials. frontiersin.org |

| Self-Assembling Hydrogels | As a component in small molecule gelators or self-assembling peptides to control fibril formation and gel properties. nih.govacs.org | Tissue engineering, regenerative medicine, controlled drug release. nih.gov |

| Peptidomimetic Surfaces | Grafted onto surfaces to create bioactive interfaces for controlling cell adhesion and function. libretexts.org | Medical implants, biosensors, cell culture platforms. |

Novel Therapeutic Modalities and Biotechnological Applications

The structural similarity of this compound to natural amino acids makes it a compelling candidate for exploration in drug discovery and biotechnology. While the compound itself is sold for research purposes, including proteomics, its derivatives hold significant therapeutic potential. scbt.comlibretexts.org

Peptidomimetics in Drug Discovery:

Peptides are often potent and selective biological modulators but suffer from poor stability and bioavailability. nih.gov Replacing natural amino acids with modified versions like this compound can create peptidomimetics that retain biological activity while resisting degradation by proteases. nih.gov This strategy could be employed to develop more robust peptide-based drugs for a variety of diseases, from cancer to autoimmune disorders. nih.govyoutube.com

Enzyme Inhibition:

Small molecules containing amino acid-like structures are often investigated as enzyme inhibitors. For example, synthetic amino acid derivatives have shown potential as inhibitors of digestive enzymes for managing metabolic disorders, and α-keto amides have been designed as inhibitors of aminopeptidases. nih.govmdpi.com The structure of this compound could serve as a starting point for designing novel inhibitors for various enzyme targets.

Targeted Drug Conjugates and Delivery:

The primary amine on this compound provides a reactive handle for bioconjugation. This allows it to be attached to other molecules, such as drugs, imaging agents, or targeting ligands.

Targeted Radiopharmaceuticals: Peptidomimetics are increasingly used to deliver radioactive isotopes specifically to cancer cells for targeted radiopharmaceutical therapy. numberanalytics.com The this compound scaffold could be incorporated into these targeting vectors to improve their stability and pharmacokinetic properties.

Propanamide Derivatives in Cancer Therapy: Structurally related propanamide derivatives have been successfully developed as selective androgen receptor degraders (SARDs) for the treatment of drug-resistant prostate cancer. nih.gov This highlights the potential of the propanamide scaffold in developing novel therapeutics that function through targeted protein degradation.

Biotechnological Applications:

The stable amide bond and reactive amine make this compound a useful tool in biotechnology. nih.gov For example, it could be used in the synthesis of affinity ligands for protein purification or as a component in developing biosensors. The field of microbial amidases, which can synthesize or degrade amides, also opens up biotechnological routes for both producing and recycling such compounds. nih.gov

Q & A

Q. What are the critical safety considerations for handling 2-amino-N,N-dimethylpropanamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use lab coats, gloves, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 filters) in high-exposure scenarios .

- Ventilation: Ensure local exhaust ventilation to minimize aerosol/dust inhalation. Avoid open handling to prevent respiratory irritation (H335 hazard) .

- Spill Management: Collect spills using non-sparking tools and store in sealed containers. Prevent environmental discharge (e.g., drainage systems) .

- Storage: Keep at 2–8°C in a dry, well-ventilated area to maintain stability .

Q. What synthetic routes are available for this compound?

Methodological Answer:

- One-Carbon Oxidative Coupling: Use Selectfluor-mediated reactions with aromatic amides, where N,N-dimethylpropanamide (DMP) acts as both solvent and one-carbon donor .

- Amide Alkylation: React 2-aminopropanamide with dimethylamine derivatives under controlled pH (e.g., 7–9) to avoid side reactions .

- Safety Note: Monitor for hazardous byproducts (e.g., nitrogen oxides) during synthesis .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) for purity analysis.

- Spectroscopy: Confirm structure via -NMR (amide proton at δ 6.5–7.5 ppm) and IR (C=O stretch at ~1650 cm) .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~130–140) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for this compound?

Methodological Answer:

- In Vitro Assays: Perform Ames tests (OECD 471) to clarify mutagenicity and MTT assays for acute cytotoxicity (e.g., IC) in human cell lines .

- Dose-Response Studies: Use rodent models to validate conflicting GHS classifications (e.g., oral toxicity Category 4 vs. unclassified carcinogenicity) .

- Literature Meta-Analysis: Cross-reference ECHA, PubChem, and OSHA HCS databases to identify data gaps (e.g., delayed effects) .

Q. What advanced techniques are suitable for studying the solid-state properties of this compound derivatives?

Methodological Answer:

- Single-Crystal XRD: Resolve stereochemistry and packing motifs (e.g., triclinic P1 symmetry observed in benzotriazolylpropanamides) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) and correlate with storage recommendations .

- Dynamic Vapor Sorption (DVS): Measure hygroscopicity to optimize storage conditions (e.g., anhydrous vs. humid environments) .

Q. How can this compound be leveraged in medicinal chemistry for drug discovery?

Methodological Answer:

- Scaffold Functionalization: Introduce substituents (e.g., aryl groups) via Buchwald-Hartwig coupling to enhance bioactivity .

- Enzyme Inhibition Screening: Test derivatives against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Pharmacokinetic Profiling: Conduct in silico ADMET predictions (e.g., SwissADME) to prioritize candidates with favorable LogP (1.1–1.3) and PSA (~55 Ų) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reaction efficiency?

Methodological Answer:

- Solvent Optimization: Replace DMP with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .

- Flow Chemistry: Implement continuous-flow reactors to enhance heat dissipation and reduce hazardous intermediate accumulation .

- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility)?

Methodological Answer:

- Experimental Replication: Use shake-flask method (OECD 117) to measure LogP and compare with computational tools (e.g., XLogP3) .

- Solubility Profiling: Perform equilibrium solubility studies in PBS (pH 7.4) and simulate biorelevant media (FaSSIF/FeSSIF) .

- Data Harmonization: Cross-validate results with NIST Standard Reference Data, avoiding unreliable sources (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.